

An In-depth Technical Guide on the Physicochemical Properties of 5-Methoxyuracil

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methoxypyrimidin-4-ol

Cat. No.: B7794635

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Interest in 5-Methoxyuracil

5-Methoxyuracil is a pyrimidine derivative with the chemical formula C5H6N2O3.^{[1][2]} It is a methoxylated form of uracil, a fundamental component of nucleic acids.^[3] The presence of the methoxy group at the 5-position distinguishes it from the canonical nucleobases and imparts unique chemical and physical properties. This modification makes 5-methoxyuracil a valuable building block in chemical synthesis and a subject of interest in the development of antiviral and anticancer agents due to its structural similarity to nucleotide bases.^{[1][3]} It is also used in the preparation of various nucleosides.^[3] Understanding its physicochemical properties is paramount for its application in medicinal chemistry and materials science.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is the foundation of its application. These properties dictate its behavior in various environments, its reactivity, and its potential interactions with biological systems.

Table 1: Summary of Key Physicochemical Properties of 5-Methoxyuracil

Property	Value	Reference(s)
Molecular Formula	C5H6N2O3	[1][2][3]
Molecular Weight	142.11 g/mol	[2][3]
Appearance	White to off-white or beige crystalline solid/powder.	[1]
Melting Point	344 °C	
Solubility	Limited solubility in water, more soluble in polar organic solvents like ethanol and DMSO.	[1]
pKa	8.17 ± 0.10 (Predicted)	[1]

Expert Insight: The high melting point of 5-methoxyuracil suggests a stable crystalline lattice, likely due to strong intermolecular forces such as hydrogen bonding. While its solubility in water is limited, its solubility in polar organic solvents is a critical consideration for reaction chemistry and formulation development. The predicted pKa indicates it is a weak acid, a property that will influence its ionization state in physiological pH ranges.

Experimental Characterization: A Validating Workflow

To ensure the identity, purity, and structural integrity of 5-methoxyuracil, a multi-technique analytical approach is essential. The following protocols are designed to be self-validating, with each technique providing complementary information.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for unambiguous structure determination of organic molecules.

Step-by-Step Protocol for ^1H and ^{13}C NMR:

- Sample Preparation: Dissolve approximately 10-20 mg of 5-methoxyuracil in a suitable deuterated solvent, such as DMSO-d₆.[\[4\]](#)[\[5\]](#)
- Instrumental Analysis: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction.
- Spectral Interpretation:
 - ¹H NMR: Expect characteristic signals for the methoxy protons, the proton at the 6-position of the pyrimidine ring, and the N-H protons.[\[6\]](#)
 - ¹³C NMR: Identify the signals corresponding to the five unique carbon atoms in the molecule.[\[4\]](#)

Figure 1: Workflow for NMR-based structural confirmation.

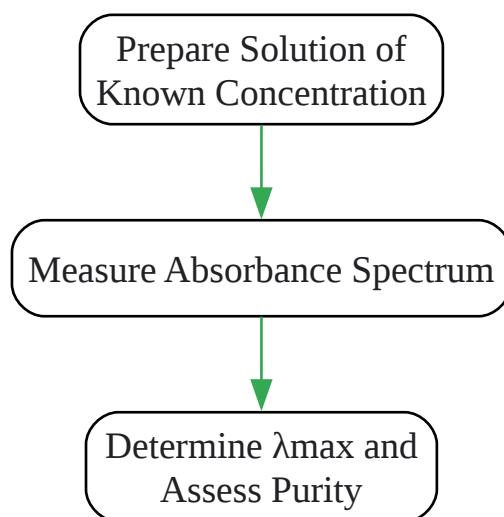
Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry provides precise molecular weight information, confirming the elemental composition of the compound.

Step-by-Step Protocol for LC-MS Analysis:

- Sample Preparation: Prepare a dilute solution of 5-methoxyuracil in a suitable solvent compatible with the chosen ionization technique (e.g., electrospray ionization - ESI).
- Chromatographic Separation: Inject the sample into a liquid chromatography system to separate it from any potential impurities.
- Mass Spectrometric Detection: Analyze the eluent using a mass spectrometer to determine the mass-to-charge ratio (m/z) of the parent ion.[\[7\]](#)[\[8\]](#)

- Data Interpretation: The observed m/z value should correspond to the calculated exact mass of the protonated or deprotonated 5-methoxyuracil molecule.[7]


Figure 2: Workflow for mass spectrometric verification.

Electronic Properties and Purity Assessment with UV-Vis Spectroscopy

UV-Vis spectroscopy is a rapid and reliable method for assessing the electronic structure and purity of 5-methoxyuracil.

Step-by-Step Protocol for UV-Vis Analysis:

- Sample Preparation: Prepare a solution of 5-methoxyuracil of known concentration in a UV-transparent solvent.
- Spectrophotometric Measurement: Record the absorbance spectrum over a relevant wavelength range (e.g., 200-400 nm).
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}).[9][10] The absorbance at λ_{max} can be used for quantitative analysis based on the Beer-Lambert law.

[Click to download full resolution via product page](#)

Figure 3: Workflow for UV-Vis spectroscopic analysis.

Mechanistic Insights and Applications

The physicochemical properties of 5-methoxyuracil are directly linked to its potential applications. The arrangement of hydrogen bond donors and acceptors in its structure allows for specific interactions with biological macromolecules, a key feature for drug design.^[1] Its structural similarity to endogenous nucleobases is the basis for its investigation as an anticancer and antiviral agent.^[1] Furthermore, as a derivative of uracil, it can be used in the synthesis of more complex nucleoside analogs with tailored biological activities.^[3]

Conclusion: A Foundation for Future Innovation

This technical guide has provided a comprehensive overview of the core physicochemical properties of 5-methoxyuracil and the experimental methodologies for their determination. A thorough understanding of these fundamental characteristics is essential for researchers and scientists working with this compound. The presented workflow emphasizes a self-validating approach to ensure the quality and integrity of the material, which is a prerequisite for reliable and reproducible scientific outcomes. The unique properties of 5-methoxyuracil position it as a valuable molecule for further exploration in medicinal chemistry and materials science, with the potential to contribute to the development of novel therapeutics and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 5-Methoxyuracil | C5H6N2O3 | CID 81100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Methoxyuracil | CymitQuimica [cymitquimica.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. 6-Methyluracil(626-48-2) 1H NMR spectrum [chemicalbook.com]

- 7. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wjbphs.com [wjbphs.com]
- 10. UV-Vis Spectrum of Uracil | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Physicochemical Properties of 5-Methoxyuracil]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7794635#physicochemical-properties-of-5-methoxyuracil]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com